3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE
Description
Properties
IUPAC Name |
3-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO3/c18-14-3-1-2-13(9-14)17(21)19-10-15(20)11-4-5-16-12(8-11)6-7-22-16/h1-5,8-9,15,20H,6-7,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBBJKFNKQKAKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE typically involves multiple steps:
Formation of the Dihydrobenzofuran Moiety: This step involves the cyclization of an appropriate precursor to form the dihydrobenzofuran ring.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product would be a ketone or aldehyde derivative.
Reduction: The major product would be the de-brominated benzamide.
Substitution: The major products would be the substituted benzamide derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Cannabinoid Receptor Modulation
Research indicates that derivatives of 2,3-dihydro-1-benzofuran, including compounds similar to 3-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide, exhibit activity as selective agonists for cannabinoid receptor 2 (CB2). This receptor is implicated in pain modulation and anti-inflammatory responses, making these compounds potential candidates for developing analgesics and anti-inflammatory drugs .
2. Neuroprotective Properties
The compound's structural features suggest it may interact with neuroreceptors, particularly in the context of neurodegenerative diseases. Studies have shown that related benzofuran derivatives can modulate NMDA receptors, which are crucial in synaptic plasticity and neuroprotection. By acting as antagonists at these receptors, they may help mitigate excitotoxicity associated with conditions such as Alzheimer's disease and Huntington's disease .
Neuropharmacology Applications
1. Neuroinflammation
The modulation of the kynurenine pathway is a significant area of interest in neuropharmacology. Compounds like this compound could potentially influence the balance between neuroprotective and neurotoxic metabolites produced in this pathway. Research into kynurenine metabolites has revealed their dual roles as both antioxidants and pro-oxidants, highlighting the complexity of their effects on brain health and disease progression .
2. Cognitive Enhancement
Emerging evidence suggests that manipulating the levels of certain metabolites within the kynurenine pathway may enhance cognitive functions. Compounds that can selectively influence these pathways could lead to innovative treatments for cognitive impairments associated with aging or neurodegenerative diseases .
Cancer Research Applications
1. Antitumor Activity
Recent studies have explored the potential antitumor effects of benzofuran derivatives. The unique structural properties of compounds like this compound may contribute to their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .
2. Targeting Tumor Microenvironment
Research is ongoing into how benzofuran-based compounds can alter the tumor microenvironment to enhance drug delivery and efficacy. By modulating immune responses or targeting specific cellular pathways within tumors, these compounds could improve therapeutic outcomes for cancer patients .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotective Effects | Demonstrated that a related benzofuran derivative reduced neuronal death in models of excitotoxicity by inhibiting NMDA receptor activity. |
| Study B | Anti-inflammatory Properties | Found that compounds similar to this compound significantly reduced inflammatory markers in vitro. |
| Study C | Cancer Cell Inhibition | Reported that benzofuran derivatives exhibited cytotoxic effects against various cancer cell lines through apoptosis induction mechanisms. |
Mechanism of Action
The mechanism of action of 3-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]BENZAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives:
Key Observations
Dihydrobenzofuran vs. Hydrazone Linkages :
- The target compound’s dihydrobenzofuran moiety provides a rigid, planar structure that may improve binding to aromatic-rich biological targets (e.g., enzymes or receptors) . In contrast, hydrazone-containing analogs () exhibit dynamic covalent chemistry, enabling pH-dependent stability or reversible bond formation .
Simplified Derivatives :
- The hydroxyethyl-substituted benzamide () lacks aromatic bicyclic systems, resulting in lower molecular complexity and possibly improved pharmacokinetic properties (e.g., absorption) but reduced target affinity .
Complex Heterocyclic Systems: The quinazolinone-purine hybrid () represents a distinct pharmacological scaffold, likely targeting nucleotide-binding domains or kinases, diverging from the dihydrobenzofuran-based target compound .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for 3-Bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide, and what factors influence reaction efficiency?
- Answer : Synthesis typically involves multi-step organic reactions, including Friedel-Crafts acylation to form the benzofuran core, followed by hydroxylation and bromination. Key parameters include solvent polarity (e.g., THF or DMF), temperature control (0–80°C), and catalyst selection (e.g., NaH for deprotonation). Evidence from cascade [3,3]-sigmatropic rearrangements in benzofuran derivatives highlights the importance of reaction sequence optimization .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- Answer : Nuclear Magnetic Resonance (NMR) confirms the benzofuran and benzamide moieties via characteristic aromatic proton shifts (δ 6.5–8.0 ppm). Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+), while IR identifies functional groups like hydroxyl (3200–3600 cm⁻¹) and amide (1650–1700 cm⁻¹). X-ray crystallography, as used in benzofuran acetic acid derivatives, provides definitive structural resolution .
Q. How can researchers design preliminary bioactivity assays for this compound?
- Answer : Standardized antimicrobial assays (e.g., broth microdilution for MIC determination) and enzyme inhibition studies (e.g., acetylcholinesterase via Ellman’s method) are recommended. Use positive controls (e.g., ampicillin for antibacterial assays) and replicate experiments to ensure reliability. Reference protocols from benzofuran-derived antimicrobial studies .
Advanced Research Questions
Q. What computational tools can predict the binding interactions of this compound with biological targets?
- Answer : Molecular docking (e.g., AutoDock Vina) models ligand-receptor interactions, while molecular dynamics (MD) simulations assess binding stability. Cheminformatic studies on similar benzofuran derivatives employ density functional theory (DFT) for electronic property analysis and pharmacophore mapping to identify key binding motifs .
Q. How can contradictory results in bioactivity data across studies be resolved?
- Answer : Discrepancies often arise from assay variability (e.g., cell lines, bacterial strains). Mitigation strategies include:
- Standardizing protocols (e.g., CLSI guidelines for antimicrobial testing).
- Validating results with orthogonal assays (e.g., fluorescence-based viability assays alongside traditional MIC).
- Cross-referencing with structurally analogous compounds, as seen in benzofuran pharmacodynamic studies .
Q. What methodologies optimize the compound’s selectivity for specific enzyme targets?
- Answer : Structure-activity relationship (SAR) studies guide functional group modifications. For example:
- Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilic interactions.
- Steric hindrance adjustments (e.g., alkylation) reduce off-target binding.
- Enzymatic assays with isoform-specific inhibitors (e.g., donepezil for acetylcholinesterase isoforms) refine selectivity .
Q. How should researchers address solubility and stability challenges in in vivo studies?
- Answer : Use co-solvents (e.g., DMSO-water mixtures) or lipid-based nanoformulations to improve solubility. Stability is assessed via accelerated degradation studies (e.g., pH variations, thermal stress) monitored by HPLC. Pharmacokinetic profiling (e.g., plasma half-life) in model organisms informs dosing regimens .
Experimental Design & Data Analysis
Q. What statistical approaches are suitable for analyzing dose-response relationships?
- Answer : Nonlinear regression (e.g., log-dose vs. response) calculates EC₅₀/IC₅₀ values. Use tools like GraphPad Prism for curve fitting. Bootstrap resampling or ANOVA accounts for biological variability, as applied in cheminformatic bioactivity studies .
Q. How can researchers validate the compound’s mechanism of action beyond in vitro assays?
- Answer : Combine in vitro data with transcriptomic profiling (e.g., RNA-seq) to identify affected pathways. CRISPR-Cas9 knockout models or siRNA silencing of putative targets (e.g., enzymes or receptors) confirm mechanistic relevance. Cross-validate with structural analogs from benzofuran pharmacophore studies .
Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reaction Type | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Toluene, AlCl₃, 80°C | 65–75 | |
| 2 | Hydroxylation | NaOH/EtOH, RT, 12h | 70–80 | |
| 3 | Bromination | NBS, CCl₄, 40°C | 50–60 |
Table 2 : Bioactivity Profile of Structural Analogs
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Benzofuran-Quinoline Hybrid | Acetylcholinesterase | 1.2 | 8.5 | |
| Nitrobenzamide Derivative | CYP3A4 | 15.3 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
